Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13593967
InChI: InChI=1S/C13H14BrNO5/c1-3-20-12(17)7-11(16)15-10-5-4-8(14)6-9(10)13(18)19-2/h4-6H,3,7H2,1-2H3,(H,15,16)
SMILES: CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC
Molecular Formula: C13H14BrNO5
Molecular Weight: 344.16 g/mol

Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate

CAS No.:

Cat. No.: VC13593967

Molecular Formula: C13H14BrNO5

Molecular Weight: 344.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate -

Specification

Molecular Formula C13H14BrNO5
Molecular Weight 344.16 g/mol
IUPAC Name methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate
Standard InChI InChI=1S/C13H14BrNO5/c1-3-20-12(17)7-11(16)15-10-5-4-8(14)6-9(10)13(18)19-2/h4-6H,3,7H2,1-2H3,(H,15,16)
Standard InChI Key YHILCLGRNWBMRX-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC
Canonical SMILES CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Methyl benzoate backbone: A benzene ring substituted with a methyl ester group at position 1.

  • Bromine atom: Positioned at the para position (C5) relative to the ester group, enhancing electrophilic reactivity.

  • Ethoxy-oxopropanoyl amino group: Attached at C2, this substituent introduces both amide and ester functionalities, enabling hydrogen bonding and metabolic stability.

The IUPAC name, methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate, reflects this arrangement.

Physicochemical Data

PropertyValue
Molecular FormulaC13H14BrNO5\text{C}_{13}\text{H}_{14}\text{BrNO}_5
Molecular Weight344.16 g/mol
CAS NumberNot publicly disclosed
AppearanceCrystalline solid (inferred)
SolubilityLikely soluble in chloroform, DMSO

The bromine atom contributes to a higher molecular weight compared to simpler benzoates (e.g., methyl 5-bromo-2-methoxybenzoate, MW 245.07 g/mol) . The ethoxy-oxopropanoyl group’s steric and electronic effects may influence solubility and reactivity.

Synthesis and Reaction Pathways

Proposed Synthetic Route

The synthesis likely involves sequential functionalization of a benzoic acid derivative:

  • Esterification: Reaction of 5-bromo-2-aminobenzoic acid with methanol under acidic conditions to form methyl 5-bromo-2-aminobenzoate.

  • Acylation: Treatment with ethyl malonyl chloride or equivalent to introduce the ethoxy-oxopropanoyl group at the amino position.

A analogous synthesis for methyl 5-bromo-3-propionylsalicylate (CAS 91099-82-0) demonstrates the utility of Friedel-Crafts acylation using propionyl chloride and aluminum trichloride . This method, yielding 95.5% product, could be adapted for introducing the ethoxy-oxopropanoyl moiety via selective acylation.

Critical Reaction Parameters

  • Catalysts: Lewis acids (e.g., AlCl3\text{AlCl}_3) facilitate acylation .

  • Temperature: Optimal at 80°C for 7 hours, balancing reaction rate and side-product formation.

  • Workup: Aqueous extraction with chloroform and vacuum distillation ensure purity .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction time.

  • Biological Screening: Evaluate cytotoxicity and antimicrobial potency against Gram-positive pathogens.

  • Computational Modeling: Predict binding affinities using molecular docking against target proteins.

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